molecular formula C9H16N2O B8174190 4-(Hexyloxy)-1H-pyrazole

4-(Hexyloxy)-1H-pyrazole

Cat. No.: B8174190
M. Wt: 168.24 g/mol
InChI Key: ZUAFKWHMOJYOGE-UHFFFAOYSA-N
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Description

4-(Hexyloxy)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The addition of a hexyloxy group at the 4-position of the pyrazole ring introduces unique chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hexyloxy)-1H-pyrazole typically involves the reaction of 4-hydroxy-1H-pyrazole with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 4-(Hexyloxy)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The hexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

4-(Hexyloxy)-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Hexyloxy)-1H-pyrazole involves its interaction with specific molecular targets. The hexyloxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    4-(Methoxy)-1H-pyrazole: Similar structure with a methoxy group instead of a hexyloxy group.

    4-(Ethoxy)-1H-pyrazole: Contains an ethoxy group at the 4-position.

    4-(Butoxy)-1H-pyrazole: Features a butoxy group at the 4-position.

Uniqueness: 4-(Hexyloxy)-1H-pyrazole is unique due to the longer hexyloxy chain, which imparts distinct physicochemical properties such as increased lipophilicity and altered reactivity compared to its shorter-chain analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-hexoxy-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-2-3-4-5-6-12-9-7-10-11-8-9/h7-8H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAFKWHMOJYOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CNN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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